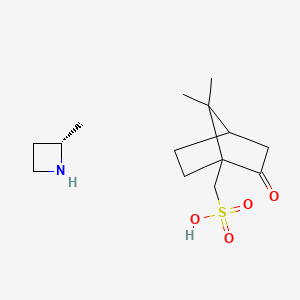
5-Iodofluororescein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodofluorescein (5-IF) is a fluorescent dye molecule that is used in a wide range of scientific applications. It is among the most commonly used fluorescent dyes and is especially useful in biochemical and physiological research due to its high fluorescence intensity. 5-IF is synthesized from the reaction of 5-iodo-2-hydroxyphenylacetic acid and 1,3-diaminobenzene in the presence of a base. It is a fluorescent dye that has a wide range of applications in scientific research, including the study of cell signaling pathways, protein-protein interactions, and metabolic processes.
Wirkmechanismus
5-Iodofluororescein is a fluorescent dye molecule that is excited by ultraviolet light and emits light in the visible range. When excited by ultraviolet light, the dye molecule absorbs energy and is converted to an excited state. In this excited state, the dye molecule emits light in the visible range. The emission of light is dependent on the wavelength of the incident light and the dye molecule’s environment.
Biochemical and Physiological Effects
This compound has been used to study biochemical and physiological processes in cells. It has been used to study the effects of various drugs on cells and to study the effects of various hormones on cells. It has also been used to study the effects of various toxins on cells. In addition, this compound has been used to study the effects of various compounds on the metabolism of cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-Iodofluororescein is its high fluorescence intensity, which makes it an ideal dye for studying biochemical and physiological processes in cells. In addition, this compound is relatively easy to synthesize and can be used in a wide range of applications. However, there are some limitations to using this compound in lab experiments. For example, the dye molecule has a relatively short emission lifetime, which can limit its usefulness in some experiments. In addition, the dye molecule can be photobleached, which can limit its usefulness in long-term experiments.
Zukünftige Richtungen
The use of 5-Iodofluororescein in scientific research is likely to continue to expand in the future. One potential future direction is the development of new fluorescent dyes that are based on the this compound molecule. These new dyes could be used to study a wider range of biochemical and physiological processes in cells. In addition, this compound could be used to study the effects of various drugs on cells and to study the effects of various hormones on cells. Finally, this compound could be used to study the effects of various toxins on cells and to study the effects of various compounds on the metabolism of cells.
Synthesemethoden
The synthesis of 5-Iodofluororescein is relatively straightforward and can be done in a few steps. The reaction of 5-iodo-2-hydroxyphenylacetic acid and 1,3-diaminobenzene in the presence of a base is the key step in the synthesis of this compound. This reaction produces a fluorescent dye molecule with a high fluorescence intensity. The reaction is typically performed in aqueous solution and can be done in a few hours.
Wissenschaftliche Forschungsanwendungen
5-Iodofluororescein is widely used in scientific research due to its high fluorescence intensity. It is used to study cell signaling pathways, protein-protein interactions, and metabolic processes. It is also used to study cellular localization of proteins and enzyme activities. This compound is also used in flow cytometry, fluorescence microscopy, and in vitro assays.
Eigenschaften
IUPAC Name |
3',6'-dihydroxy-6-iodospiro[1-benzofuran-3,9'-xanthene]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11IO5/c21-10-1-4-13-16(7-10)26-19(24)20(13)14-5-2-11(22)8-17(14)25-18-9-12(23)3-6-15(18)20/h1-9,22-23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOKSDFIBYTHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(C24C5=C(C=C(C=C5)I)OC4=O)C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11IO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate](/img/structure/B6295969.png)


![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)

